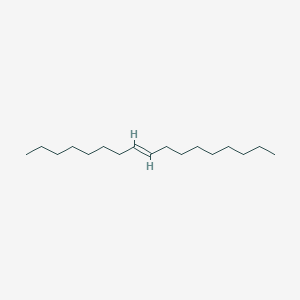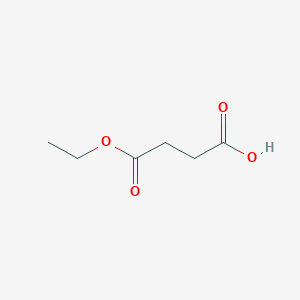
Acide 6-chloroindole-2-carboxylique
Vue d'ensemble
Description
6-Chloro-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole carboxylic acids family. Indole carboxylic acids are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The presence of a chlorine atom at the 6-position of the indole ring can significantly affect the compound's reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of derivatives of 6-chloro-1H-indole-2-carboxylic acid has been reported in various studies. For instance, an efficient synthesis of a COX-2 inhibitor, which is a derivative of 6-chloro-1H-indole-2-carboxylic acid, was achieved through a novel indole formation involving an alkylation/1,4-addition/elimination/isomerization cascade . Another study reported the synthesis of a series of aryl diacid analogues of 6-chloro-1H-indole-2-carboxylic acid to optimize in vivo potency and binding activity, leading to the discovery of a potent selective glycine-site NMDA receptor antagonist . Additionally, the synthesis of 6-chloromethyl-1H-indole-2-carboxylates was accomplished by the elimination of SO2 from easily accessible methanesulfonic acids, showcasing a method for introducing chlorine into the indole scaffold .
Molecular Structure Analysis
The molecular structure of 6-chloro-1H-indole-2-carboxylic acid derivatives has been elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined by X-ray diffraction and compared with the molecular crystal structure determined by density functional theory (DFT) . The study of the crystal and molecular structures of indole-2-carboxylic acid (ICA) revealed the orientation of the carboxylic groups and the formation of hydrogen bonds, which are crucial for understanding the compound's properties .
Chemical Reactions Analysis
The reactivity of 6-chloro-1H-indole-2-carboxylic acid and its derivatives is influenced by the presence of the chlorine atom and the carboxylic acid group. These functional groups can participate in various chemical reactions, such as substitution reactions, which are essential for the synthesis of more complex molecules. For instance, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involved a three-step substitution reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-chloro-1H-indole-2-carboxylic acid derivatives are determined by their molecular structure. The crystal structure analysis provides insights into the compound's stability, hydrogen bonding patterns, and molecular conformation . The vibrational spectra, as studied through infrared spectroscopy, can give information about the functional groups present and their interactions . The presence of electron-withdrawing groups, such as chlorine, can affect the acidity of the carboxylic acid group and the overall electron distribution within the molecule, influencing its reactivity and interaction with biological targets .
Applications De Recherche Scientifique
Synthèse de médicaments pharmaceutiques
L’acide 6-chloroindole-2-carboxylique sert d’intermédiaire clé dans la synthèse de diverses molécules pharmacologiquement actives. Son noyau indole est un motif courant dans de nombreux médicaments en raison de sa capacité à interagir avec des cibles biologiques. Par exemple, des dérivés de ce composé ont été étudiés pour leur potentiel en tant qu’agents anti-inflammatoires et anticancéreux .
Recherche antivirale
Le noyau indole, présent dans l’this compound, se retrouve dans des composés présentant des activités antivirales significatives. Des dérivés spécifiques ont montré des effets inhibiteurs contre les virus de la grippe A et Coxsackie B4, soulignant le rôle du composé dans le développement de nouvelles thérapies antivirales .
Science des matériaux
Les dérivés de ce composé jouent un rôle essentiel dans la création de nouveaux polymères et biopolymères. Ils contribuent au développement de matériaux aux propriétés spécifiques, telles qu’une durabilité accrue ou une biodégradabilité, qui sont précieuses dans diverses applications industrielles .
Synthèse organique
En tant qu’acide carboxylique, l’this compound est impliqué dans des réactions de synthèse organique, en particulier dans la formation d’amides et d’esters. Ces réactions sont fondamentales pour la production d’une large gamme de composés organiques utilisés dans les médicaments, les cosmétiques et les additifs alimentaires .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
6-Chloroindole-2-carboxylic acid, like other indole derivatives, has been found to interact with a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives allows them to form hydrogen bonds with these targets, often inhibiting their activity .
Mode of Action
It is known that indole derivatives can bind with high affinity to multiple receptors . This binding can lead to changes in the function of the target proteins or enzymes, often resulting in their inhibition .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of 6-Chloroindole-2-carboxylic acid’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include the inhibition of certain enzymes or proteins, leading to changes in cellular function.
Propriétés
IUPAC Name |
6-chloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPSJOSKWKTWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168277 | |
| Record name | 6-Chloro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16732-75-5 | |
| Record name | 6-Chloro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16732-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016732755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


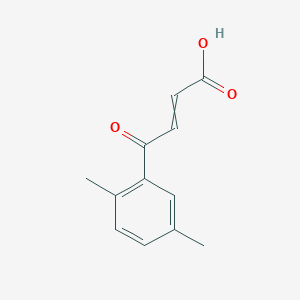
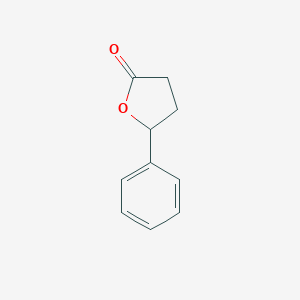

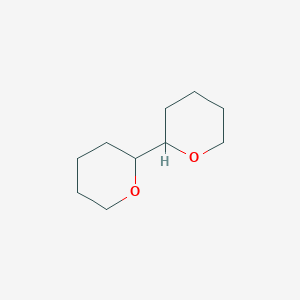

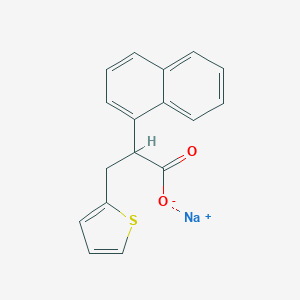
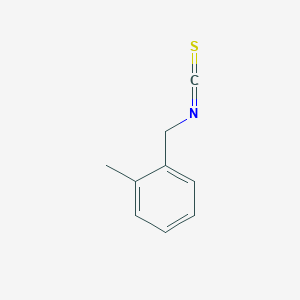
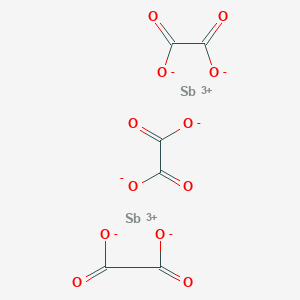


![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)
